molecular formula C11H14N2O B11947936 1-Allyl-3-(M-tolyl)urea

1-Allyl-3-(M-tolyl)urea

Cat. No.: B11947936
M. Wt: 190.24 g/mol
InChI Key: PWEROKPAMSWLFM-UHFFFAOYSA-N
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Description

1-Allyl-3-(M-tolyl)urea is an organic compound with the molecular formula C11H14N2O It is a member of the urea family, characterized by the presence of an allyl group and a methyl-substituted phenyl group (M-tolyl) attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(M-tolyl)urea can be synthesized through the reaction of allyl isocyanate with M-toluidine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Allyl isocyanate} + \text{M-toluidine} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(M-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: The allyl and M-tolyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea compounds depending on the reagents used.

Scientific Research Applications

1-Allyl-3-(M-tolyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(M-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 1-Allyl-3-(O-tolyl)urea
  • 1-Allyl-3-(P-tolyl)urea
  • 1-Propyl-3-(M-tolyl)urea
  • 1-Ethyl-3-(M-tolyl)urea

Comparison: 1-Allyl-3-(M-tolyl)urea is unique due to the specific positioning of the allyl and M-tolyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(3-methylphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C11H14N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H2,12,13,14)

InChI Key

PWEROKPAMSWLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC=C

Origin of Product

United States

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